Sorbitan, mono-10-undecenoate

Surfactant chemistry Reactive emulsifier design Sorbitan ester functionalization

Sorbitan, mono-10-undecenoate (CAS 93963-92-9, also referred to as sorbitan undecylenate) is a non-ionic surfactant belonging to the sorbitan ester class, formed by esterification of sorbitan with 10-undecenoic acid (C11:1). It is categorized as an emulsifier and surfactant, with a molecular formula of C17H30O6 and a molecular weight of 330.4 g/mol.

Molecular Formula C17H30O6
Molecular Weight 330.4 g/mol
CAS No. 93963-92-9
Cat. No. B1499302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan, mono-10-undecenoate
CAS93963-92-9
Molecular FormulaC17H30O6
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O
InChIInChI=1S/C17H30O6/c1-2-3-4-5-6-7-8-9-10-15(20)23-14(11-18)17-16(21)13(19)12-22-17/h2,13-14,16-19,21H,1,3-12H2/t13-,14+,16+,17+/m0/s1
InChIKeyRXFIWSTUNSCACT-XOSAIJSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan Mono-10-undecenoate (CAS 93963-92-9): A Unique Terminal-Unsaturated Sorbitan Ester for Dual-Function Formulation


Sorbitan, mono-10-undecenoate (CAS 93963-92-9, also referred to as sorbitan undecylenate) is a non-ionic surfactant belonging to the sorbitan ester class, formed by esterification of sorbitan with 10-undecenoic acid (C11:1) [1]. It is categorized as an emulsifier and surfactant, with a molecular formula of C17H30O6 and a molecular weight of 330.4 g/mol [2]. The defining structural feature is a terminal carbon-carbon double bond between C-10 and C-11 of the fatty acid chain, which differentiates it from the majority of commercial sorbitan esters that bear either saturated chains (e.g., monolaurate C12:0, monostearate C18:0) or internal unsaturation (e.g., monooleate C18:1 cis-9) [3].

Why Sorbitan Mono-10-undecenoate Cannot Be Interchanged with Standard Sorbitan Esters


Generic substitution among sorbitan esters is constrained by the chain-length-dependent and unsaturation-dependent physicochemical properties that dictate emulsification behavior, crystallization tendency, and inherent biological activity. Sorbitan mono-10-undecenoate carries a terminal olefin (C10=C11) that is absent in saturated analogs such as sorbitan monolaurate (C12:0) and sorbitan monostearate (C18:0), and is structurally distinct from the internal cis-unsaturation of sorbitan monooleate (C18:1 cis-9) [1]. This terminal unsaturation has been explicitly identified as a key structural attribute that alters chemical reactivity relative to the broader sorbitan ester family [2]. Consequently, performance assumptions drawn from longer-chain or internally unsaturated esters cannot be reliably extrapolated to this compound, and formulators must evaluate sorbitan mono-10-undecenoate on its own evidence profile.

Sorbitan Mono-10-undecenoate: Comparator-Anchored Evidence for Scientific Selection


Terminal Olefin vs. Internal Unsaturation: Structural Differentiation Drives Reactivity-Based Selection

Sorbitan mono-10-undecenoate is esterified with 10-undecenoic acid, which contains a terminal double bond at C10-C11. In contrast, sorbitan monooleate (CAS 1338-43-8) carries an internal cis double bond at C9-C10 within an 18-carbon chain, while sorbitan monolaurate (CAS 1338-39-2) is fully saturated. The terminal olefin presents a distinct reactive handle for thiol-ene addition, metathesis, epoxidation, or polymerization that is sterically more accessible than the internal unsaturation of monooleate and entirely absent in saturated esters [1]. This structural fingerprint is explicitly recognized in the chemical literature as a differentiating factor for sorbitan mono-10-undecenoate relative to longer-chain sorbitan esters [2].

Surfactant chemistry Reactive emulsifier design Sorbitan ester functionalization

Unsaturated Sorbitan Esters Suppress Crystallization Upon Cooling vs. Saturated Analogs

In a comparative study of sorbitan esters with different hydrocarbon tails, sorbitan monooleate (unsaturated C18:1) displayed no crystallization of the hydrocarbon tail upon cooling, whereas all examined saturated sorbitan esters (including sorbitan monolaurate, monopalmitate, and monostearate) exhibited tail crystallization. This behavior was attributed to the presence of unsaturation in the fatty acid chain [1]. The terminal unsaturation of sorbitan mono-10-undecenoate is expected to produce an analogous suppression of tail crystallization, conferring improved low-temperature handling and formulation fluidity compared to saturated-chain sorbitan esters.

Crystallization behavior Differential scanning calorimetry Formulation stability

Antimicrobial Fiber Finishing: Sorbitan Monoundecylate in a Patent-Backed Composition for Antimicrobial Textiles

Japanese Patent JPH07197376 discloses a finishing oil composition for antimicrobial fibers that incorporates sorbitan monoundecylate (sorbitan mono-10-undecenoate) as a component providing excellent antimicrobial activity and good fabric flexibility [1]. The exemplified composition includes 5 parts by weight of sorbitan monoundecylate alongside 25 parts methyl undecylate and 70 parts water. This patent explicitly claims antimicrobial efficacy for fibers treated with compositions containing undecylenic acid derivatives including sorbitan monoundecylate, distinguishing it from conventional fiber-finishing sorbitan esters like sorbitan monostearate, which lack the antimicrobial undecylenate moiety and serve only as lubricants or softeners without inherent biocidal activity.

Antimicrobial textiles Fiber finishing Undecylenate derivative formulation

Regulatory Safety Assessment: Sorbitan Undecylenate Reviewed as a Distinct Cosmetic Ingredient Separate from Classic Sorbitan Esters

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 20 sorbitan esters for cosmetic use. Among these, three esters were previously unreviewed and thus required new safety data: sorbitan undecylenate, sorbitan sesquicaprylate, and sorbitan palmate. All other 17 sorbitan esters had already been reviewed in 1985 and 2002 [1]. The inclusion of sorbitan undecylenate as a previously unreviewed ingredient indicates that its distinct fatty acid moiety (undecylenic acid, C11:1 terminal olefin) imparts a safety profile that regulatory bodies considered sufficiently different from the classic sorbitan esters (e.g., monostearate, monooleate, monolaurate) to warrant an independent safety determination. The Panel concluded that all 20 esters, including sorbitan undecylenate, are safe in cosmetics in the present practices of use and concentration.

Cosmetic safety CIR Expert Panel Regulatory differentiation

Estimated Lipophilicity: Sorbitan Mono-10-undecenoate Exhibits Lower LogP than Longer-Chain Sorbitan Monoesters

Estimated partition coefficients indicate that sorbitan mono-10-undecenoate (C11:1) has a lower lipophilicity than its longer-chain saturated analog sorbitan monostearate (C18:0) and the internally unsaturated sorbitan monooleate (C18:1). The XLogP3-AA estimate for sorbitan undecylenate is 2.10 [1], while an alternative LogP estimate from HPLC method development reports 1.88 [2]. For sorbitan monostearate (C18:0), XLogP3-AA is approximately 8.12, and for sorbitan monooleate (C18:1) it is approximately 7.58 [3]. This reduction of approximately 5.7 log units reflects the substantially shorter hydrocarbon chain (C11 vs. C18), predicting altered oil-phase partitioning behavior and a shift in emulsifier performance characteristics.

LogP estimation Hydrophobic-lipophilic balance Emulsifier selection

Evidence-Anchored Application Scenarios for Sorbitan Mono-10-undecenoate Procurement


Antimicrobial Textile Finishing Formulations

Based on patent JPH07197376, sorbitan mono-10-undecenoate can be incorporated into fiber finishing compositions to impart antimicrobial properties to natural, regenerated, and synthetic fibers via exhaustion or padding operations [1]. The undecylenate moiety provides inherent antimicrobial activity that saturated sorbitan esters lack, positioning this compound as a dual-function ingredient that combines emulsification with biocidal performance. Formulators developing antimicrobial medical textiles, sportswear, or odor-control fabrics should consider this compound over sorbitan monostearate when both processing (emulsification) and end-use (antimicrobial) functionality are required from a single ingredient.

Cosmetic Preservative-Boosting Emulsifier Systems

The undecylenic acid moiety is recognized for its antimicrobial properties against fungi and Gram-positive bacteria [1]. When formulated as an emulsifier in cosmetic creams, lotions, and sunscreens, sorbitan mono-10-undecenoate can contribute to preservative-boosting effects while simultaneously stabilizing the emulsion. The CIR Expert Panel has confirmed the safety of sorbitan undecylenate in cosmetics at current use concentrations [2]. This dual functionality (emulsification + antimicrobial contribution) is not available from saturated sorbitan esters such as sorbitan monostearate, making sorbitan undecylenate a preferred choice for preservative-minimization strategies in personal care formulations.

Low-Temperature-Stable Liquid and Semi-Solid Formulations

Research on sorbitan ester crystallization demonstrates that unsaturated sorbitan esters (such as sorbitan monooleate) do not undergo hydrocarbon tail crystallization upon cooling, unlike their saturated counterparts (monolaurate, monopalmitate, monostearate) [1]. The terminal unsaturation of sorbitan mono-10-undecenoate is expected to confer analogous suppression of crystallization, making it a candidate for liquid or semi-solid formulations that must remain homogeneous and pourable at low temperatures (e.g., cold-climate logistics, refrigerated storage). Procurement for cold-process manufacturing or temperature-sensitive products should favor this unsaturated ester over saturated sorbitan esters to avoid crystallization-induced phase separation.

Reactive Intermediate for Functionalized Surfactant Synthesis

The terminal olefin (C10=C11) of sorbitan mono-10-undecenoate provides a sterically accessible site for thiol-ene addition, epoxidation, metathesis, or polymerization reactions [1]. This reactive handle is absent in saturated sorbitan esters (monolaurate, monostearate) and differs from the internal cis-unsaturation of sorbitan monooleate. Researchers and industrial chemists requiring a surfactant building block for further functionalization—such as grafting onto polymer backbones, synthesizing crosslinkable emulsifiers, or preparing surface-active monomers—should select sorbitan mono-10-undecenoate over saturated or internally unsaturated alternatives to exploit the terminal alkene chemistry.

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